

An In-depth Technical Guide to 1-Bromo-2-methylcyclohexane: Synthesis and Properties

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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclohexane

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Abstract

1-Bromo-2-methylcyclohexane is a halogenated cyclic alkane that serves as a versatile intermediate in organic synthesis. Its stereochemistry and reactivity make it a valuable building block for the introduction of the 2-methylcyclohexyl moiety in the development of new chemical entities. This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols related to **1-bromo-2-methylcyclohexane**, with a focus on its formation from readily available starting materials.

Synthesis of 1-Bromo-2-methylcyclohexane

The synthesis of **1-bromo-2-methylcyclohexane** can be achieved through several strategic routes, primarily involving the functionalization of 2-methylcyclohexanol or the hydrobromination of a corresponding alkene. The choice of synthetic pathway often dictates the isomeric composition of the final product.

From 2-Methylcyclohexanol via Nucleophilic Substitution

A common and direct method for the synthesis of **1-bromo-2-methylcyclohexane** is the reaction of 2-methylcyclohexanol with hydrogen bromide (HBr). This reaction proceeds through a nucleophilic substitution mechanism. The hydroxyl group is first protonated by HBr to form a

good leaving group (water). Departure of water results in a secondary carbocation, which can then be attacked by the bromide ion. However, this secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation at the 1-position. Nucleophilic attack by the bromide ion on this rearranged carbocation leads to the formation of 1-bromo-1-methylcyclohexane as a significant byproduct, in addition to the desired **1-bromo-2-methylcyclohexane**.^{[1][2]}

From Methylcyclohexane via Free Radical Halogenation and Elimination-Addition

An alternative multi-step synthesis starts from methylcyclohexane. The first step involves free-radical bromination to form 1-bromo-1-methylcyclohexane, the thermodynamically favored product. This tertiary alkyl halide then undergoes an elimination reaction, typically with a strong base, to yield 1-methylcyclohexene. Subsequent anti-Markovnikov addition of HBr in the presence of peroxides affords the target molecule, **1-bromo-2-methylcyclohexane**.^[3]

From 2-Methylcyclohexene via Hydrobromination

Direct hydrobromination of 2-methylcyclohexene can also yield **1-bromo-2-methylcyclohexane**. The regioselectivity of this addition is dependent on the reaction conditions. In the absence of peroxides, the reaction follows Markovnikov's rule, leading to the formation of 1-bromo-1-methylcyclohexane as the major product due to the formation of the more stable tertiary carbocation intermediate.^[4] Conversely, the addition of HBr in the presence of peroxides proceeds via a radical mechanism, resulting in the anti-Markovnikov product, **1-bromo-2-methylcyclohexane**.^{[5][6]}

Physicochemical Properties

1-Bromo-2-methylcyclohexane is a colorless liquid with a characteristic odor. It exists as cis and trans stereoisomers, which have distinct physical properties. The trans isomer is generally more stable due to the equatorial positioning of both the bromine atom and the methyl group in the chair conformation, which minimizes steric strain.^[7]

Table 1: Physical and Chemical Properties of **1-Bromo-2-methylcyclohexane**

| Property | Value | Reference |
|-------------------|-----------------------------------|--------------|
| Molecular Formula | C ₇ H ₁₃ Br | [8][9] |
| Molecular Weight | 177.08 g/mol | [10][11][12] |
| Density | 1.2622 g/cm ³ at 20 °C | [8] |
| Boiling Point | 54-56 °C at 12 Torr | [8][13] |
| XLogP3 | 3.3 | [10][11][12] |
| IUPAC Name | 1-bromo-2-methylcyclohexane | [10] |
| CAS Number | 6294-39-9 | [8][14] |

Table 2: Computed Properties of cis- and trans-**1-Bromo-2-methylcyclohexane**

| Property | cis-1-Bromo-2-methylcyclohexane | trans-1-Bromo-2-methylcyclohexane | Reference |
|-------------------|---------------------------------|-----------------------------------|-----------|
| Molecular Weight | 177.08 g/mol | 177.08 g/mol | [11][12] |
| Exact Mass | 176.02006 Da | 176.02006 Da | [11][12] |
| Monoisotopic Mass | 176.02006 Da | 176.02006 Da | [11][12] |
| Heavy Atom Count | 8 | 8 | [11][12] |
| Complexity | 70.8 | 70.8 | [11][12] |

Spectroscopic Data

The structural characterization of **1-bromo-2-methylcyclohexane** is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

- ¹H NMR: The proton NMR spectrum of **1-bromo-2-methylcyclohexane** will show a complex pattern of signals in the aliphatic region. The chemical shifts and coupling constants of the methine protons (CH-Br and CH-CH₃) are diagnostic and differ for the cis and trans isomers.

- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-Br) is typically found in the range of 50-70 ppm.[\[15\]](#)[\[16\]](#)
- FTIR: The infrared spectrum will exhibit characteristic C-H stretching vibrations around 2850-3000 cm^{-1} and a C-Br stretching vibration at lower wavenumbers, typically in the range of 500-600 cm^{-1} .[\[17\]](#)

Experimental Protocols

Synthesis of 1-Bromo-2-methylcyclohexane from 2-Methylcyclohexanol

Materials:

- 2-methylcyclohexanol
- 48% Hydrobromic acid
- Concentrated sulfuric acid
- Diethyl ether
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-methylcyclohexanol.
- Cool the flask in an ice bath and slowly add a pre-cooled mixture of 48% HBr and concentrated H_2SO_4 with stirring.

- After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.
- Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
- Add diethyl ether to extract the organic product.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent by rotary evaporation.
- The crude product can be purified by fractional distillation under reduced pressure to yield **1-bromo-2-methylcyclohexane**.

Purification

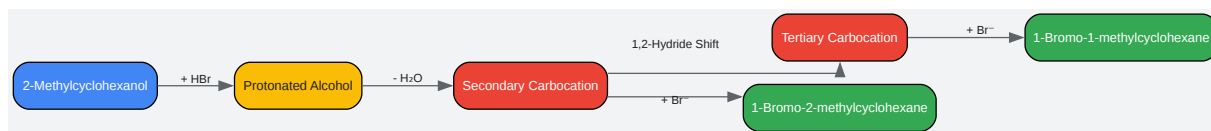
Fractional distillation is the most effective method for purifying **1-bromo-2-methylcyclohexane**, especially for separating it from unreacted starting materials and byproducts such as 1-bromo-1-methylcyclohexane.^[18]

Procedure:

- Set up a fractional distillation apparatus with a vacuum source.
- Place the crude product in the distilling flask with a few boiling chips.
- Heat the flask gently under reduced pressure.
- Collect the fraction that distills at the boiling point of **1-bromo-2-methylcyclohexane** (54-56 °C at 12 Torr).^{[8][13]}

Visualizations

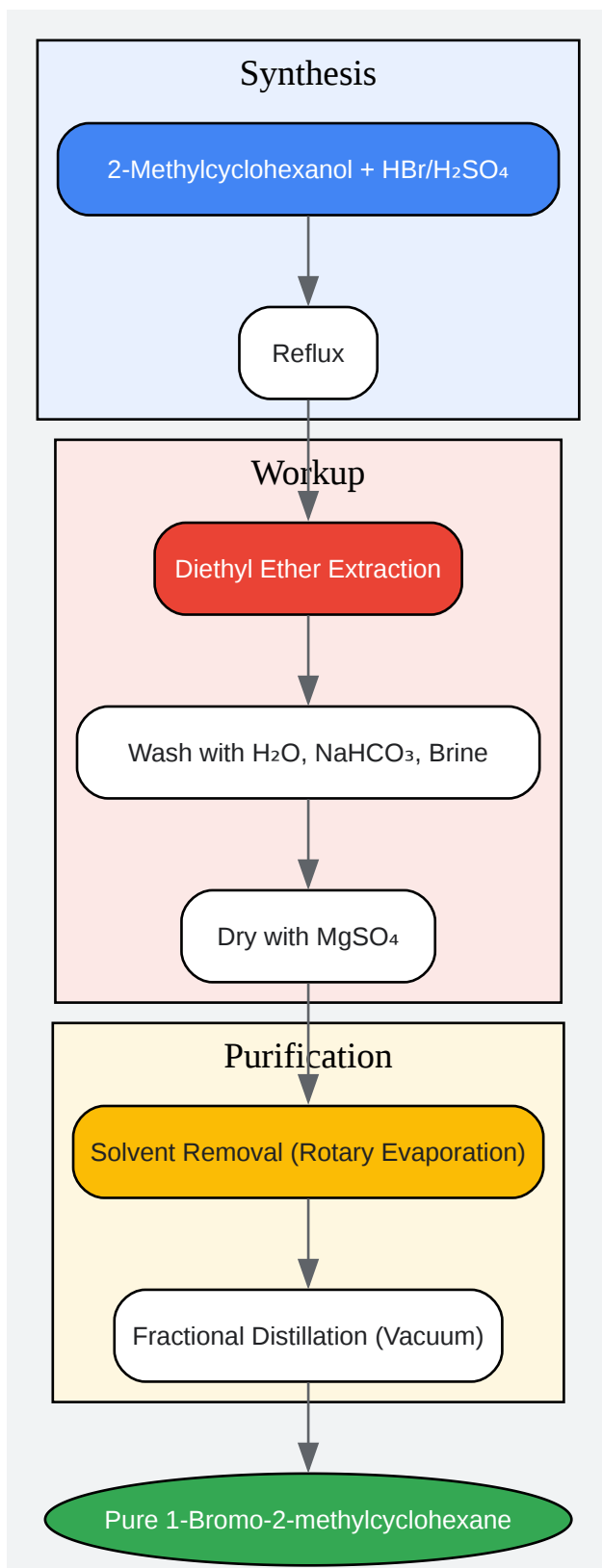
Signaling Pathway: Synthesis from 2-Methylcyclohexanol



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Caption: Reaction mechanism for the synthesis of **1-bromo-2-methylcyclohexane** from 2-methylcyclohexanol.

Experimental Workflow: Synthesis and Purification



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Caption: General experimental workflow for the synthesis and purification of **1-bromo-2-methylcyclohexane**.

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